3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
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Description
3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16F2N2O3S and its molecular weight is 330.35. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those related to the target compound, have shown remarkable properties suitable for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are essential for Type II PDT mechanisms. Such characteristics suggest their potential use as Type II photosensitizers in cancer treatment through photodynamic therapy, leveraging their ability to generate singlet oxygen upon irradiation with light of a specific wavelength (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Analgesic Properties
Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered compounds with significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders in animal models. This suggests potential applications in managing pathological pain, with some compounds showing comparable efficacy to Celecoxib in an arthritic pain model. Such findings indicate the potential of benzenesulfonamide derivatives in developing new therapeutic agents for inflammation and pain management (Lobo et al., 2015).
Anticancer and Enzyme Inhibition
A series of benzenesulfonamides, including derivatives related to the target compound, have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed notable cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in anti-tumor studies and enzyme inhibition applications (Gul et al., 2016).
Properties
IUPAC Name |
3,4-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-18-8-2-3-13(18)14(19)6-7-17-22(20,21)10-4-5-11(15)12(16)9-10/h2-5,8-9,14,17,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPWXVUGOMJITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.